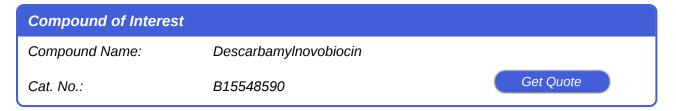


An In-depth Technical Guide to the Chemical Structure and Activity of Descarbamylnovobiocin

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For Researchers, Scientists, and Drug Development Professionals

Abstract

DescarbamyInovobiocin is a naturally occurring aminocoumarin antibiotic and a derivative of the well-known DNA gyrase inhibitor, novobiocin. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **DescarbamyInovobiocin**. While specific experimental data for this compound is limited in publicly accessible literature, this document compiles available information and presents generalized experimental protocols relevant to its study. The guide is intended to serve as a foundational resource for researchers in drug discovery and development, particularly those focused on novel antibacterial agents.

Chemical Structure and Properties

Descarbamylnovobiocin is structurally distinguished from its parent compound, novobiocin, by the absence of a carbamoyl group on the noviose sugar moiety. This seemingly minor modification can have significant implications for its biological activity and pharmacokinetic properties.

Systematic and Trivial Names



- IUPAC Name: N-[7-[(6-deoxy-5-C-methyl-4-O-methyl-α-L-lyxo-hexopyranosyl)oxy]-4-hydroxy-8-methyl-2-oxo-2H-1-benzopyran-3-yl]-4-hydroxy-3-(3-methyl-2-buten-1-yl)-benzamide
- Common Synonyms: Descarbamoyl novobiocin, Decarbamylnovobiocin

Physicochemical Properties

A summary of the key physicochemical properties of **Descarbamylnovobiocin** is presented in Table 1.

| Property | Value | Source |
|-------------------|--|--------|
| Molecular Formula | C30H35NO10 | |
| Molecular Weight | 569.6 g/mol | _ |
| SMILES String | CC1=C(C=C(C=C10)C(=0)N C2=C(C3=C(C=C(C=C30C2= O)O[C@H]4INVALID-LINK (C)C)O)O">C@HOC)C)O)C/C =C(\C)/C | |

Table 1: Physicochemical Properties of **DescarbamyInovobiocin**

Spectroscopic and Crystallographic Data

Detailed experimental spectroscopic and crystallographic data for **DescarbamyInovobiocin** are not readily available in the current body of scientific literature. For the purpose of structural elucidation and characterization, researchers would typically employ the following techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of **DescarbamyInovobiocin**. Although specific spectral data is not available, a general description of the expected resonances can be inferred from the structure of novobiocin. A study on the C-13 NMR spectrum of novobiocin provides a basis for predicting the chemical shifts in its descarbamyl derivative[1].



Table 2: Predicted ¹H NMR Chemical Shift Ranges for Key Functional Groups in **DescarbamyInovobiocin** (Note: This table is predictive and not based on experimental data for **DescarbamyInovobiocin**.)

| Proton Type | Predicted Chemical Shift (ppm) |
|-------------------------------|--------------------------------|
| Aromatic Protons | 6.0 - 8.5 |
| Vinylic Proton | 5.0 - 6.0 |
| Anomeric Proton | 5.0 - 5.5 |
| Methoxy Protons | 3.0 - 4.0 |
| Methylene and Methine Protons | 1.5 - 4.5 |
| Methyl Protons | 0.8 - 2.5 |

Table 3: Predicted ¹³C NMR Chemical Shift Ranges for Key Carbon Environments in **DescarbamyInovobiocin** (Note: This table is predictive and not based on experimental data for **DescarbamyInovobiocin**.)

| Carbon Type | Predicted Chemical Shift (ppm) |
|--------------------------|--------------------------------|
| Carbonyl Carbon | 160 - 180 |
| Aromatic/Vinylic Carbons | 100 - 160 |
| Anomeric Carbon | 95 - 105 |
| Methoxy Carbon | 50 - 60 |
| Aliphatic Carbons | 10 - 80 |

Mass Spectrometry (MS)

High-resolution mass spectrometry would be employed to determine the exact mass of **DescarbamyInovobiocin** and confirm its elemental composition. Tandem mass spectrometry (MS/MS) would provide valuable information about its fragmentation pattern, aiding in structural confirmation.



X-ray Crystallography

Single-crystal X-ray crystallography would provide the most definitive three-dimensional structure of **DescarbamyInovobiocin**, revealing precise bond lengths, bond angles, and conformational details. To date, no crystal structure for this specific compound has been deposited in public databases.

Experimental Protocols

The following sections outline generalized experimental protocols that can be adapted for the synthesis, isolation, and biological evaluation of **DescarbamyInovobiocin**.

Synthesis of Descarbamylnovobiocin

A potential synthetic route to **DescarbamyInovobiocin** could involve the enzymatic or chemical removal of the carbamoyl group from novobiocin. Alternatively, a total synthesis approach could be employed, building the molecule from its constituent coumarin, benzoic acid, and noviose sugar moieties.

Isolation from Streptomyces

DescarbamyInovobiocin is a natural product that can be isolated from cultures of Streptomyces species, such as Streptomyces spheroides. A general workflow for its isolation is depicted below.



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Isolation workflow for **DescarbamyInovobiocin**.

DNA Gyrase Inhibition Assay



The primary biological activity of **DescarbamyInovobiocin** is the inhibition of bacterial DNA gyrase. A common method to assess this activity is the supercoiling assay.

Principle: DNA gyrase introduces negative supercoils into relaxed circular DNA in an ATP-dependent manner. The inhibition of this activity can be monitored by agarose gel electrophoresis, as supercoiled DNA migrates faster than relaxed DNA.

Protocol:

- Reaction Mixture Preparation: Prepare a reaction mixture containing relaxed plasmid DNA (e.g., pBR322), DNA gyrase enzyme, ATP, and an appropriate buffer.
- Inhibitor Addition: Add varying concentrations of **DescarbamyInovobiocin** to the reaction mixtures. A control reaction without the inhibitor should be included.
- Incubation: Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes) to allow the supercoiling reaction to proceed.
- Reaction Termination: Stop the reaction by adding a stop buffer containing a DNA loading dye and a protein denaturant (e.g., SDS).
- Agarose Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the different DNA topoisomers.
- Visualization: Stain the gel with a DNA intercalating agent (e.g., ethidium bromide) and
 visualize the DNA bands under UV light. The inhibition of supercoiling will be observed as a
 decrease in the intensity of the supercoiled DNA band and an increase in the relaxed DNA
 band with increasing inhibitor concentration.

Mechanism of Action and Signaling Pathway

DescarbamyInovobiocin, as an aminocoumarin antibiotic, targets the bacterial type II topoisomerase, DNA gyrase. This enzyme is crucial for managing DNA topology during replication, transcription, and repair.

Inhibition of DNA Gyrase ATPase Activity

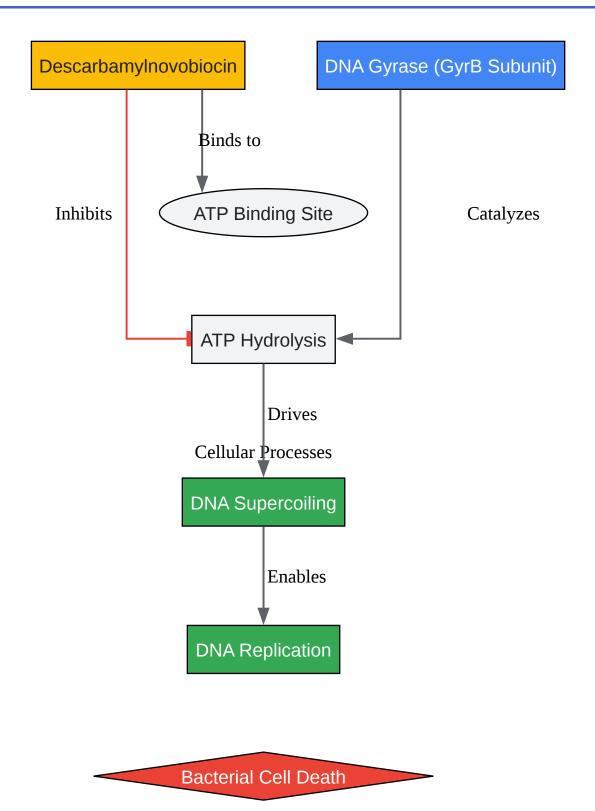






Aminocoumarins competitively inhibit the ATPase activity of the GyrB subunit of DNA gyrase. This binding prevents the hydrolysis of ATP, which is essential for the conformational changes in the enzyme required for the strand-passage mechanism of DNA supercoiling. The inhibition of DNA gyrase leads to the disruption of DNA replication and ultimately results in bacterial cell death.





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Inhibition of DNA gyrase by **DescarbamyInovobiocin**.



Conclusion

Descarbamylnovobiocin represents an interesting structural analog of novobiocin with potential as a lead compound in the development of new antibacterial agents. Its mechanism of action via the inhibition of DNA gyrase is well-established for the aminocoumarin class. However, a comprehensive understanding of its specific chemical and biological properties is hampered by the lack of detailed experimental data. Further research, including full spectroscopic characterization, crystallographic studies, and detailed biological evaluations, is necessary to fully elucidate the potential of **Descarbamylnovobiocin** as a therapeutic agent. This guide provides a framework for such future investigations.

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References

- 1. The C-13 NMR spectrum of novobiocin PubMed [pubmed.ncbi.nlm.nih.gov]
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